molecular formula C12H11N3O3S B2827939 4-cyano-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide CAS No. 2034245-71-9

4-cyano-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide

Cat. No. B2827939
CAS RN: 2034245-71-9
M. Wt: 277.3
InChI Key: CIUBZPRWTIRLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-cyano-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide” is a derivative of sulfamethoxazole, a member of the sulfonamide family of antibiotics . Sulfamethoxazole interferes with folic acid synthesis in susceptible bacteria . It’s also known as 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide .


Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with 5-methylisoxazole-3-carboxamide as the raw material. Under the action of sodium hypochlorite, it degrades to 5-methylisoxazole-3-amine. Then, it condenses with p-acetamidobenzenesulfonyl chloride to form 3-(p-acetamidobenzenesulfonamido)-5-methylisoxazole. Finally, under alkaline conditions, it hydrolyzes to form 3-(p-aminobenzenesulfonamido)-5-methylisoxazole .


Molecular Structure Analysis

The molecular structure of this compound is highly dependent on the side-chain substituents . The presence of isoxazole substituents can impact polymorph formation . Three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. For example, the reaction of ester 3 with hydrazine monohydrate in propan-2-ol under reflux conditions leads to the formation of the desired compound .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. For instance, new derivatives based on sulfamethoxazole have been synthesized and tested for their anticancer and antimicrobial properties . This suggests that “4-cyano-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide” and its derivatives could have potential applications in the development of new drugs.

properties

IUPAC Name

4-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-9-11(7-14-18-9)8-15-19(16,17)12-4-2-10(6-13)3-5-12/h2-5,7,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUBZPRWTIRLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNS(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.